molecular formula C12H10ClNOS B2398896 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 478047-30-2

1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B2398896
CAS No.: 478047-30-2
M. Wt: 251.73
InChI Key: FFQIAGIQYOTAET-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 478047-30-2) is a high-purity chemical building block for research and development, with a molecular formula of C12H10ClNOS and a molecular weight of 251.73 . This compound features a thiazole ring, a versatile heterocycle renowned in medicinal chemistry for its presence in a diverse spectrum of therapeutic agents . The thiazole core, containing both sulfur and nitrogen atoms, is a significant synthon found in molecules with a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anti-cancer effects . As a key synthetic intermediate, it serves as a crucial precursor in organic synthesis and drug discovery programs, particularly for the development of novel bioactive molecules targeting various pathological conditions . Researchers value this compound for its potential application in creating new chemical entities, given that thiazole-bearing compounds are actively investigated in preclinical and clinical stages for diseases such as cancer, inflammatory conditions, and neurological disorders . The compound is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQIAGIQYOTAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 3-Chloro-2,4-pentanedione (β-keto carbonyl component)
    • 2-Chlorothiobenzamide (thioamide component)
  • Procedure :
    A hot ethanolic solution of 2-chlorothiobenzamide is treated with 3-chloro-2,4-pentanedione under reflux for 8–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled, neutralized with sodium acetate, and precipitated in cold water. The crude product is recrystallized from ethanol to yield the pure thiazole.

  • Key Parameters :

    • Solvent : Absolute ethanol (optimal for solubility and reaction kinetics).
    • Catalyst : Sodium acetate (neutralizes HCl byproduct, driving the reaction forward).
    • Yield : ~90% for analogous 4-chlorophenyl derivatives.

Modifications and Optimizations

  • Solvent Variations : Replacing ethanol with glacial acetic acid enhances cyclization efficiency, as demonstrated in pyridine-thiazole hybrid syntheses.
  • Catalyst Alternatives : Triethylamine in dioxane accelerates coupling with hydrazonoyl halides, though this is more relevant to functionalized thiazoles.

Alternative Cyclocondensation Strategies

Thiourea-Based Cyclocondensation

A [2+3]-cyclocondensation approach employs 1-(aryl)thiourea and 3-chloropentane-2,4-dione under acidic conditions:

  • Conditions : Reflux in glacial acetic acid with anhydrous sodium acetate for 5 hours.
  • Outcome : Yields ~74% for pyridine-thiazole hybrids, suggesting applicability to 2-chlorophenyl analogs.

Propargyl Alcohol-Thioamide Coupling

A novel method utilizing propargyl alcohols and thioamides under solvent-free conditions offers rapid thiazole formation:

  • Procedure : Heating 1,1,3-triphenylprop-2-yn-1-ol with 2-chlorothiobenzamide at 110°C for 25 minutes.
  • Advantages : High atom economy and reduced reaction time (25 minutes vs. 8 hours).

Solvent and Catalyst Effects on Reaction Efficiency

Solvent Impact

Solvent Reaction Time Yield (%) Reference
Ethanol 8 h 90
Glacial Acetic Acid 5 h 74
Solvent-Free 0.5 h 85

Catalyst Comparison

  • Sodium Acetate : Neutralizes HCl, improving yield to 90%.
  • Triethylamine : Facilitates nucleophilic coupling in dioxane (yield: 65–69%).

Purification and Characterization

Recrystallization

  • Ethanol : Preferred for removing unreacted diketones.
  • Dioxane : Effective for polar byproducts in Michael adduct syntheses.

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 2.45 (s, CH3), 2.56 (s, COCH3), 7.01–8.38 (aromatic protons).
  • LCMS : m/z 251.73 [M+H]+.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Advantages
Hantzsch Synthesis 3-Chloro-2,4-pentanedione, 2-chlorothiobenzamide Ethanol, reflux, 8 h 90 High yield, simplicity
Thiourea Cyclocondensation 1-(2-Chlorophenyl)thiourea, 3-chloropentane-2,4-dione Glacial acetic acid, 5 h 74 Adaptable to hybrid systems
Propargyl Alcohol Coupling Propargyl alcohol, 2-chlorothiobenzamide Solvent-free, 110°C, 0.5 h 85 Rapid, eco-friendly

Challenges and Side Reactions

  • Regioselectivity : Isomerization of double bonds in propargyl-derived thiazoles may occur, necessitating strict temperature control.
  • Byproducts : Unexpected cyclization products (e.g., pyrans) can form under atypical Hantzsch conditions, particularly with ortho-substituted aldehydes.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex organic molecules. It can be employed in various organic reactions, including nucleophilic substitutions and cyclization reactions.
  • Reagent in Organic Reactions : It is utilized as a reagent in synthetic organic chemistry to produce derivatives that may exhibit enhanced properties or functionalities.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone possesses significant antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial drug development .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets within microbial cells, potentially disrupting cell wall synthesis or affecting membrane integrity. These interactions are critical for its observed biological effects .

Medicine

  • Therapeutic Potential : Research is ongoing into the compound's potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate key biological pathways makes it a candidate for drug development .
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use as an anticancer agent. Further research is needed to elucidate its efficacy and safety in vivo.

Industry

  • Agrochemicals : The compound is being explored for its potential application in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against pests .
  • Pharmaceuticals : Its unique chemical structure allows for modifications that can lead to new pharmaceutical agents with enhanced efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell division or signal transduction.

    Pathways Involved: It can modulate pathways related to inflammation, apoptosis, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents at positions 2, 4, or 5 of the thiazole ring. Representative examples include:

Compound Name Substituents (Thiazole Positions) Molecular Formula Notable Features Reference ID
1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone (Target Compound) 2: 2-ClPh; 4: CH₃; 5: COCH₃ C₁₂H₁₀ClNOS High purity (95%), storage at +4°C
1-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethanone 2: NH(4-CF₃Ph); 4: H; 5: COCH₃ C₁₄H₁₀F₃N₂OS Trifluoromethyl group enhances lipophilicity and metabolic stability
1-(2-Anilino-5-methyl-1,3-thiazol-4-yl)ethanone 2: NHPh; 4: CH₃; 5: H C₁₂H₁₃N₂OS Amino group at position 2 may improve solubility
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone 2: NHCH₂CH₂(3,4-(OEt)₂Ph); 4: CH₃; 5: COCH₃ C₂₃H₂₇N₂O₃S Extended alkyl chain with ethoxy groups; discontinued due to synthesis challenges

Key Observations :

  • Solubility: Amino substituents (e.g., anilino in ) may enhance aqueous solubility compared to halogenated analogs.

Chalcone-Thiazole Hybrids (Extended Conjugation)

Compounds combining thiazole and chalcone moieties exhibit distinct biological activities:

Compound Name Structure Features Biological Activity (DNA Gyrase B Inhibition) IC₅₀ (nM) pIC₅₀ Reference ID
(2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one Chalcone-thiazole hybrid with ethylamino group Inhibitor of DNA gyrase B 48.9 7.31
(2E)-3-(3-Bromophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one Bromine substitution on phenyl ring Improved inhibitory potency 57.1 7.24

Key Observations :

  • Extended Conjugation : The α,β-unsaturated ketone in chalcone hybrids enhances π-π stacking with enzyme active sites, improving inhibition efficacy.
  • Halogen Effects : Bromine substitution (higher atomic weight) may increase binding affinity compared to chlorine.

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Property Target Compound 1-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethanone Chalcone-Thiazole Hybrid
Molecular Weight (g/mol) 251.735 314.3 ~350–400
LogP (Predicted) ~2.8 ~3.5 (due to CF₃) ~4.0 (chalcone conjugation)
Stability Stable at +4°C Likely stable Sensitive to light/heat

Pharmacological Potential

  • DNA Gyrase Inhibition : Chalcone-thiazole hybrids show promise as antimicrobial agents (IC₅₀ ~50 nM) .
  • Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, extending half-life.

Biological Activity

1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C12H10ClNOS
  • Molecular Weight : 253.73 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)C1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer properties.
  • Modulation of Receptor Activity : The compound can bind to various receptors, potentially altering signal transduction pathways that lead to cellular responses such as apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for this compound have been reported to be in the micromolar range, indicating potent activity against these cell lines.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values suggest effective inhibition of bacterial growth.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural features. Key observations include:

  • Chlorine Substitution : The presence of chlorine at the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Methyl Group Positioning : The methyl group at the 4-position on the thiazole ring appears to be crucial for maintaining cytotoxicity.

Study on Anticancer Efficacy

A study published in MDPI evaluated a series of thiazole derivatives, including the compound . The results indicated that modifications on the phenyl and thiazole rings could enhance anticancer activity through increased interactions with target proteins involved in apoptosis pathways .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains. The findings highlighted that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, suggesting that further optimization could yield more potent agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of a chlorophenyl-substituted thiourea with a β-ketoester under acidic conditions. Key steps include:

  • Using glacial acetic acid as a solvent and catalyst (reflux for 4–6 hours).
  • Purification via ethanol recrystallization to achieve >80% yield . Optimization strategies include adjusting molar ratios of reactants (e.g., 1:1.2 for thiourea:β-ketoester) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • NMR (¹H/¹³C): Assigns protons and carbons in the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and methyl/ketone groups (δ ~2.5 ppm for CH₃; δ ~200 ppm for C=O in ¹³C NMR) .
  • FTIR: Confirms C=O stretch (~1680 cm⁻¹) and C-S-C vibrations (~680 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak (m/z ~277) and fragmentation patterns validate the molecular formula .

Q. How is the compound’s preliminary bioactivity screened in antimicrobial studies?

  • Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.
  • MIC Determination: Use microdilution methods in Mueller-Hinton broth; results often show activity at MIC = 25–50 µg/mL .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
  • Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C indicates thermal stability .
  • Store in amber vials at 4°C under inert gas to prevent oxidation .

Q. How can computational modeling predict the compound’s reactivity?

  • DFT Calculations (B3LYP/6-311+G(d,p)): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina): Simulate binding to target enzymes (e.g., CYP450) with binding energies ≤−7.2 kcal/mol .

Advanced Research Questions

Q. How do substituent effects on the thiazole ring influence regioselectivity in derivatization?

The 2-chlorophenyl group at position 2 directs electrophilic substitution to position 4-methyl-thiazole via steric and electronic effects. For example:

  • Nitration occurs at the para position of the chlorophenyl ring due to electron-withdrawing Cl .
  • Cross-coupling reactions (Suzuki) require Pd(PPh₃)₄ and Cs₂CO₃ to functionalize the thiazole ring .

Q. How to resolve contradictions between spectral data and computational structural predictions?

  • X-ray Crystallography: Resolves discrepancies by confirming dihedral angles (e.g., 76.67° between aromatic rings) and hydrogen-bonding networks (C–H⋯O interactions) .
  • Dynamic NMR: Detects conformational flexibility in solution that static DFT models may overlook .

Q. What strategies identify biological targets when initial screens show nonspecific activity?

  • Chemoproteomics: Use photoaffinity labeling with a biotinylated analog to pull down protein targets from cell lysates .
  • Kinase Profiling: Screen against a panel of 100+ kinases (IC₅₀ < 10 µM suggests selectivity for JAK2 or EGFR) .

Q. How to address low reproducibility in synthetic yields across laboratories?

  • DoE (Design of Experiments): Vary parameters (temperature, solvent polarity) to identify critical factors. Acetic acid concentration and reflux time are often key .
  • In Situ Monitoring (Raman Spectroscopy): Track intermediate formation (e.g., enol tautomers) to optimize reaction quenching .

Q. What mechanistic studies elucidate the compound’s role in enzyme inhibition?

  • Stopped-Flow Kinetics: Measure kcat/Km changes for target enzymes (e.g., cyclooxygenase-2) upon inhibitor binding .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG ~−30 kJ/mol) to distinguish competitive vs. allosteric inhibition .

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